molecular formula C14H29NO B14497212 Methyl tridecanimidate CAS No. 64819-47-2

Methyl tridecanimidate

Cat. No.: B14497212
CAS No.: 64819-47-2
M. Wt: 227.39 g/mol
InChI Key: RAZBFSYPPITTDC-UHFFFAOYSA-N
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Description

Methyl tridecanimidate is an organic compound that belongs to the class of imidates. Imidates are derivatives of carboxylic acids where the hydroxyl group is replaced by an imidate group. This compound is specifically characterized by a long aliphatic chain, making it a significant compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tridecanimidate can be synthesized through the reaction of tridecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:

Tridecanoic acid+MethanolAcid catalystMethyl tridecanimidate+Water\text{Tridecanoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Tridecanoic acid+MethanolAcid catalyst​Methyl tridecanimidate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure the efficient removal of water formed during the reaction. The use of continuous flow reactors can enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl tridecanimidate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to tridecanoic acid and methanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The imidate group can be substituted by nucleophiles such as amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: Tridecanoic acid and methanol.

    Reduction: Tridecanol.

    Substitution: Tridecanamide.

Scientific Research Applications

Methyl tridecanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with drugs.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of methyl tridecanimidate involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The long aliphatic chain allows it to embed into lipid bilayers, making it useful in modifying membrane properties. The imidate group can form stable complexes with nucleophiles, facilitating its use in chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Methyl tridecanoate: An ester with similar aliphatic chain length but lacks the imidate group.

    Tridecanamide: An amide derivative with similar chain length but different functional group.

Uniqueness

Methyl tridecanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to esters and amides. This makes it a versatile compound in various chemical transformations and applications.

Properties

CAS No.

64819-47-2

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

methyl tridecanimidate

InChI

InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h15H,3-13H2,1-2H3

InChI Key

RAZBFSYPPITTDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=N)OC

Origin of Product

United States

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